3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine
Description
Properties
IUPAC Name |
3-chloro-6-[(4-chlorophenyl)methyl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-3-1-8(2-4-9)7-10-5-6-11(13)15-14-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXXGECIGBVSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine typically involves the reaction of 3-chloropyridazine with 4-chlorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-6-(4-methylphenyl)pyridazine
- Structural Difference : The 4-chlorophenylmethyl group is replaced with a 4-methylphenyl group.
- Activity: Exhibits potent analgesic and anti-inflammatory effects comparable to reference drugs like diclofenac.
- Mechanism : Acts via peripheral and central pathways, suggesting dual mechanisms of action .
3-Chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine
- Structural Difference : Incorporates a piperazine ring linked to a 4-chlorophenyl group at the 6-position.
- Activity : Designed for acetylcholinesterase (AChE) inhibition. The piperazine moiety introduces basicity and hydrogen-bonding capacity, enhancing interactions with enzyme active sites .
- Synthesis : Derived from 3,6-dichloropyridazine and 4-chlorophenylpiperazine via nucleophilic substitution .
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine
3-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine
- Structural Difference : Substitutes the chloro group with a methoxy group on the phenyl ring.
- Impact : The electron-donating methoxy group increases solubility but may reduce binding affinity compared to electron-withdrawing chloro substituents. This highlights the trade-off between solubility and target engagement .
Ethyl 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate
3-Chloro-6-(imidazol-1-yl)pyridazine
- Structural Difference : Replaces the phenylmethyl group with an imidazole ring.
- Activity : Imidazole’s hydrogen-bonding capacity enhances interactions with biological targets. Such derivatives are explored for antihypertensive effects, demonstrating the role of heterocycles in modulating activity .
Key Comparative Data
<sup>a</sup> Predicted using ChemAxon software.
<sup>b</sup> Estimated based on structural analogs.
Research Findings and Trends
- Electronic Effects : Chloro substituents enhance electrophilicity and binding to hydrophobic pockets, while methoxy or piperazine groups improve solubility .
- Synthetic Flexibility : 3,6-Dichloropyridazine serves as a versatile precursor for diverse substitutions, enabling rapid derivatization .
- Biological Outcomes : Small structural changes significantly alter target specificity. For example, piperazine-linked analogs shift activity from cyclooxygenase inhibition (anti-inflammatory) to AChE modulation .
Biological Activity
3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- CAS Number : 339008-54-7
- Molecular Formula : C11H9Cl2N3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chlorinated aromatic structure suggests potential interactions with nucleophiles in biological systems, which may lead to modulation of enzymatic activities or receptor signaling pathways.
Antifungal Activity
Research indicates that pyridazine derivatives exhibit significant antifungal properties. In a study evaluating the antifungal activity of related compounds, it was found that certain pyridazine derivatives inhibited the growth of fungi such as Gibberella zeae and Fusarium oxysporum . The following table summarizes the antifungal activity of some pyridazine derivatives:
| Compound | Inhibition (%) against G. zeae | Inhibition (%) against F. oxysporum |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 45.1% | 38.2% |
| Compound B | 43.8% | 44.2% |
| Compound C | 40.4% | 43.1% |
Antiviral Activity
Another area of interest is the antiviral potential of pyridazine derivatives. A study synthesized various pyridazine compounds and evaluated their antiviral activities, revealing moderate efficacy against certain viral strains . The compound's structural features appear to enhance its interaction with viral proteins.
Study on Antifungal Efficacy
In a comparative study, several derivatives were synthesized from pyridazine cores and tested for antifungal activity. The results indicated that compounds with similar substitutions to this compound showed promising results, with some achieving inhibition rates comparable to established antifungal agents like hymexazol .
Evaluation of Antiviral Properties
A series of studies focused on the antiviral properties of chlorinated pyridazines demonstrated that modifications to the pyridazine ring can significantly influence biological activity. In vitro tests showed that certain derivatives exhibited antiviral properties against influenza viruses, suggesting a potential therapeutic application .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, chlorination of precursor pyridazine derivatives using thionyl chloride (SOCl₂) under reflux conditions achieves substitution at the 3-position . Automated reactors with precise temperature control (e.g., 90–125°C) and solvent optimization (e.g., ethanol or DMF) improve yields to >75% .
- Data Validation : Purity is confirmed via HPLC and NMR, with column chromatography (SiO₂) as the standard purification method .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Techniques : X-ray crystallography (using SHELX software ) resolves bond angles and dihedral angles, while DFT calculations (e.g., B3LYP functional ) validate electronic properties.
- Key Data : The chlorophenylmethyl group introduces steric hindrance, affecting reactivity. Comparative analysis with analogues (e.g., 3-Chloro-6-(3-chlorophenyl)pyridazine) highlights distinct torsion angles (~15°–25°) .
Q. What preliminary biological screening models are used to assess its bioactivity?
- Assays :
- In vitro : Enzyme inhibition (e.g., α-glucosidase ) and receptor binding (e.g., CRF1R antagonism ).
- Cellular : HL-60 leukemia cell differentiation assays evaluate AhR agonist activity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Approach : Molecular docking (AutoDock/Vina) predicts binding affinities to targets like A2A adenosine receptors. Substituent effects (e.g., methylsulfonyl vs. trifluoromethyl ) are modeled to optimize ligand-receptor interactions.
- Validation : MD simulations (NAMD/GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Case Study : Discrepancies in AhR activation (e.g., HL-60 vs. HepG2 cells ) may arise from cell-specific metabolic pathways.
- Resolution : Metabolite profiling (LC-MS) identifies active intermediates, while CRISPR-edited cell lines isolate target pathways .
Q. How do reaction conditions impact regioselectivity in functionalizing the pyridazine ring?
- Optimization :
- Nucleophilic Substitution : Polar aprotic solvents (e.g., DMSO) favor substitution at the 3-position, while protic solvents (e.g., ethanol) promote 6-position reactivity .
- Catalysis : Pd(PPh₃)₄ in Suzuki couplings achieves >90% regioselectivity for aryl group introduction .
Q. What crystallographic challenges arise in characterizing halogen-bonding interactions in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
